molecular formula C14H10ClN3O2S B2975856 N-(3-chloro-4-methylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851944-45-1

N-(3-chloro-4-methylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2975856
CAS No.: 851944-45-1
M. Wt: 319.76
InChI Key: YYXPBRUFCRHKME-UHFFFAOYSA-N
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Description

N-(3-Chloro-4-methylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound featuring a fused thiazolo[3,2-a]pyrimidine core substituted at position 6 with a carboxamide group. The phenyl ring attached to the amide nitrogen contains chloro and methyl substituents at the 3- and 4-positions, respectively. This structural framework is associated with diverse biological activities, including enzyme inhibition (e.g., protein tyrosine phosphatase 1B, PTP1B) . Its synthesis likely involves condensation of appropriate precursors followed by cyclization, as seen in analogous thiazolopyrimidine derivatives .

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O2S/c1-8-2-3-9(6-11(8)15)17-12(19)10-7-16-14-18(13(10)20)4-5-21-14/h2-7H,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYXPBRUFCRHKME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CN=C3N(C2=O)C=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the reaction of 3-chloro-4-methylaniline with a thiazolopyrimidine precursor. The reaction is often carried out in the presence of a suitable solvent such as acetic acid, and may require heating to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product. Industrial production may also incorporate continuous flow techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to achieve optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring, leading to a diverse array of derivatives.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

  • N-(3-Chloro-4-methoxyphenyl) derivatives (CAS 945111-85-3 and 945111-24-0): CAS 945111-85-3: Features 2,3-dimethyl groups on the thiazolo ring and a methoxy group at the phenyl 4-position (vs. methyl in the target compound). Molecular weight: 363.8 (C₁₆H₁₄ClN₃O₃S) . CAS 945111-24-0: Lacks one methyl group on the thiazolo ring (3-methyl only) and retains the 3-chloro-4-methoxyphenyl substituent. Molecular weight: 349.8 (C₁₅H₁₂ClN₃O₃S) . Methyl groups on the thiazolo ring may enhance steric hindrance, affecting target engagement .
  • N-(4-Methoxyphenethyl) derivative (CAS 851943-68-5):

    • Substitutes the phenyl ring with a phenethyl chain containing a 4-methoxy group. Molecular weight: 329.4 (C₁₆H₁₅N₃O₃S) .
    • Impact : The ethyl linker may improve solubility but reduce rigidity compared to the direct phenyl attachment in the target compound.

Functional Group Modifications

  • Ethyl ester derivatives (e.g., ):

    • Replaces the carboxamide with an ethyl ester (e.g., Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate).
    • Impact : Esters act as prodrugs, hydrolyzing to carboxylic acids in vivo. This modification alters absorption and bioavailability compared to the carboxamide .
  • Sulfonic acid derivatives (e.g., ): Example: 2-Methyl-5-((3-(3-nitrophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidin-7-yl)amino)benzenesulfonic acid. Impact: Sulfonic acid groups enhance water solubility but may limit membrane permeability due to increased polarity .

Heterocyclic Additions

  • Furan-2-yl methylene derivatives (): Substitutes the thiazolo ring with a furan-2-yl methylene group (e.g., 2-[5-(3-carboxy-4-chloro-phenyl)-furan-2-yl methylene]-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid ethyl ester).

Table 1: Key Properties of Selected Thiazolo[3,2-a]pyrimidine Derivatives

Compound (CAS) Molecular Formula Molecular Weight Key Substituents Notable Features
Target Compound C₁₆H₁₃ClN₃O₂S ~346.8* 3-Cl, 4-MePh; carboxamide Balanced lipophilicity
945111-85-3 C₁₆H₁₄ClN₃O₃S 363.8 3-Cl, 4-MeOPh; 2,3-diMe-thiazolo Enhanced steric bulk
851943-68-5 C₁₆H₁₅N₃O₃S 329.4 4-MeOPh-ethyl; carboxamide Improved solubility
898412-34-5 C₁₆H₁₅N₃O₄S 345.4 7-OH; 3-MeOPh-ethyl Hydrogen bonding capacity
Ethyl ester derivative C₂₅H₂₅N₃O₇S 535.5 Trimethoxybenzylidene; ethyl ester Prodrug potential

*Estimated based on molecular formula.

Biological Activity

N-(3-chloro-4-methylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound that has gained attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, supported by relevant data tables and case studies.

This compound features a thiazolopyrimidine core structure, which is known for its versatility in medicinal chemistry. The molecular formula is C13H10ClN3O2SC_{13}H_{10}ClN_3O_2S with a molecular weight of 295.75 g/mol. The chemical structure can be represented as follows:

PropertyValue
Molecular FormulaC13H10ClN3O2S
Molecular Weight295.75 g/mol
LogP3.0737
Hydrogen Bond Acceptors4
Hydrogen Bond Donors1

Synthesis

The synthesis of this compound typically involves the reaction of 3-chloro-4-methylaniline with a thiazolopyrimidine precursor in acetic acid under controlled conditions. This method ensures high yield and purity of the product, which is crucial for further biological evaluations .

The mechanism of action for this compound is primarily based on its ability to interact with specific molecular targets, such as enzymes and receptors. The structural characteristics allow it to bind effectively to these targets, modulating their activity and leading to various biological effects .

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of this compound against various pathogens. In vitro testing revealed significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through standard assays:

PathogenMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

These results indicate that the compound exhibits promising antibacterial activity, potentially making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, in assays against HepG2 (human liver carcinoma) cells, the compound demonstrated significant cytotoxicity with an IC50 value of approximately 30 µM.

Case Studies

  • Antimicrobial Evaluation : A study assessed the efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated that the compound not only inhibited bacterial growth but also affected biofilm formation, suggesting its potential use in treating biofilm-associated infections .
  • Cytotoxicity Assays : Another research focused on evaluating the cytotoxic effects on various cancer cell lines. The findings suggested that this compound could induce apoptosis in HepG2 cells, highlighting its potential as an anticancer therapeutic agent .

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